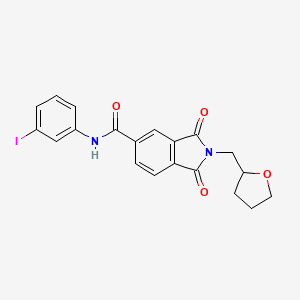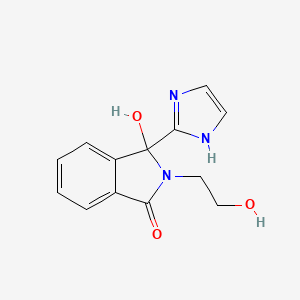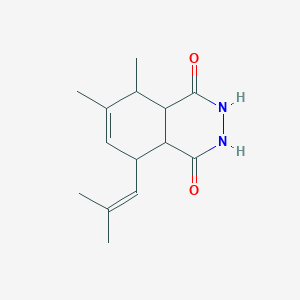
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, also known as CMDB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMDB is a member of the butanamide family and is a pyrimidine derivative. Its unique chemical structure makes it an interesting compound to study and explore its various properties.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is not fully understood. However, studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to interact with certain receptors in the brain, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. In addition, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have analgesic effects and can reduce pain in animal models.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can be toxic to cells and may cause adverse effects.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. One potential direction is to explore the potential applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the field of cancer research. Further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide and its potential as a cancer treatment. Another potential direction is to explore the effects of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide on the central nervous system. Studies are needed to understand the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the treatment of neurological disorders. Finally, future research could focus on developing new derivatives of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide with improved properties and reduced toxicity.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system. While N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has several advantages as a research compound, its potential toxicity is a limitation that needs to be addressed. Future research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide could focus on exploring its potential therapeutic applications in various fields.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylphenylamine with ethyl 2-oxo-4,6-dimethyl-1-piperidinecarboxylate to form the intermediate compound. The intermediate compound is then treated with butyryl chloride to yield the final product, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a multi-step process that requires specialized equipment and expertise.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is in the field of cancer research. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-5-15(21-12(4)8-11(3)19-17(21)23)16(22)20-13-7-6-10(2)14(18)9-13/h6-9,15H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJYOMXPGKLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5052040.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5052043.png)
![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5052045.png)
![methyl N-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N-methylglycinate](/img/structure/B5052050.png)
![3-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5052066.png)


![N-[3-(3-methylphenoxy)-5-nitrophenyl]isonicotinamide](/img/structure/B5052103.png)
![2-[1-(4-bromophenyl)-2-oxo-4-phenyl-3-azetidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052106.png)
![2-(allylthio)-4-[2-(benzyloxy)-5-chlorobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5052109.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,4-dimethylbenzene](/img/structure/B5052112.png)
![N-(1-{1-[2-(phenylethynyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5052124.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5052130.png)